Methyl 4-amino-4-(2,4-difluorophenyl)butanoate
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Overview
Description
Methyl 4-amino-4-(2,4-difluorophenyl)butanoate: is a chemical compound with the molecular formula C11H13F2NO2. It is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(2,4-difluorophenyl)butanoate typically involves the esterification of 4-amino-4-(2,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also used in the development of fluorinated analogs of biologically active molecules .
Medicine: Its fluorinated phenyl ring enhances its binding affinity and metabolic stability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of Methyl 4-amino-4-(2,4-difluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to increased potency and selectivity. The compound can modulate the activity of enzymes or receptors by acting as an inhibitor or activator, depending on its structure and the target involved .
Comparison with Similar Compounds
- Methyl 2-amino-4-(2,4-difluorophenyl)butanoate
- Methyl ®-2-amino-4-(2,4-difluorophenyl)butanoate
- Methyl (S)-2-amino-4-(2,4-difluorophenyl)butanoate
Comparison: Methyl 4-amino-4-(2,4-difluorophenyl)butanoate is unique due to the position of the amino group and the fluorine atoms on the phenyl ring. This structural arrangement imparts distinct chemical and biological properties, such as enhanced binding affinity and metabolic stability, compared to its analogs .
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
methyl 4-amino-4-(2,4-difluorophenyl)butanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-16-11(15)5-4-10(14)8-3-2-7(12)6-9(8)13/h2-3,6,10H,4-5,14H2,1H3 |
InChI Key |
HOLHEAARDFYVQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
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